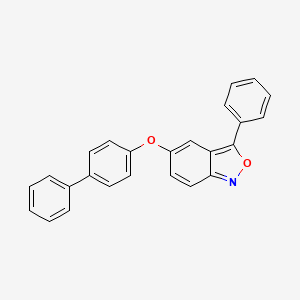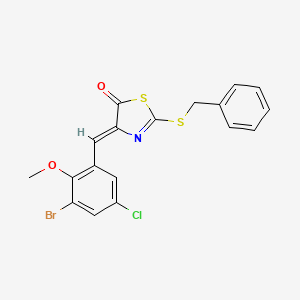![molecular formula C20H18BrNO4S2 B4538731 5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538731.png)
5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives, including compounds similar to the one , often involves microwave-assisted synthesis starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives. This method provides a convenient approach to obtain these compounds efficiently (Zidar, Kladnik, & Kikelj, 2009). Another reported synthesis method involves the solvent-free synthesis catalyzed by glycine under microwave irradiation, demonstrating a clean and effective route to produce 5-benzylidene-2-thioxothiazolidin-4-ones and related derivatives (Yang & Yang, 2011).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives has been extensively studied. For instance, the supramolecular structures of several 5-arylmethylene-2-thioxothiazolidin-4-ones have been analyzed, revealing hydrogen-bonded dimers, chains of rings, and sheets, which are crucial for understanding their chemical behavior and potential interactions (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in various chemical reactions, showcasing their versatile chemical properties. For example, nucleophilic substitution reactions have been observed with 4-methoxyphenylazide, leading to a variety of products, indicating the reactivity of the thiono function and other electrophilic centers in these molecules (Omar, Youssef, & Kandeel, 2000).
Propriétés
IUPAC Name |
(5Z)-5-[[5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c1-22-19(23)18(28-20(22)27)12-13-11-14(21)3-8-17(13)26-10-9-25-16-6-4-15(24-2)5-7-16/h3-8,11-12H,9-10H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKWKXPNPZOWFQ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOC3=CC=C(C=C3)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCCOC3=CC=C(C=C3)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4538653.png)


![N-[1-(4-isopropylphenyl)ethyl]nicotinamide](/img/structure/B4538688.png)
![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 2-furoate](/img/structure/B4538698.png)
![5-bromo-N-[3-(dimethylamino)propyl]-2-furamide](/img/structure/B4538705.png)
![4-ethoxy-N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4538709.png)


![N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4538721.png)
![ethyl 4-[(methylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B4538726.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4538729.png)
![4-methyl-7-{[4-(4-nitrophenoxy)benzyl]oxy}-2H-chromen-2-one](/img/structure/B4538730.png)
![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4538736.png)